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molecular formula C13H7IO B1604590 2-Iodofluoren-9-one CAS No. 3096-46-6

2-Iodofluoren-9-one

Cat. No. B1604590
M. Wt: 306.1 g/mol
InChI Key: VRRWYZJLVCUFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625932B2

Procedure details

Add acetic acid (45 mL), concentrated sulfuric acid (5.4 grams, 0.055 moles), water (10 mL), 9-fluoreneone (9.01 grams, 0.05 moles), iodine (6.0 grams, 0.0237 moles), and periodic acid (2.85 grams, 0.0125 moles) to a 250 mL, 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, heating mantle, and a glycol-cooled condenser fitted with a nitrogen inlet. Heat the reaction mixture to 45° C. and stir 1 hour, then warm to 50° C. and stir an additional 2.5 hrs. Warm the mixture to 60° C. and add additional acetic acid (45 mL). Stir the reaction mixture for an additional 10 hours, cool to room temperature and stir the reaction mixture at room temperature for about 8 hours. Collect the precipitate by filtration. Transfer the filter cake and acetic acid (40 mL) to a 250 mL, 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, heating mantle, and a glycol-cooled condenser fitted with a nitrogen inlet. Heat the mixture to 70° C. and add additional acetic acid with continued warming until a clear solution is observed. Reduce the reaction mixture to 50° C. and stir at 50° C. for 2 hours. Slowly cool the reaction mixture to 25° C. and stir 1 hour. Recover the precipitate by vacuum filtration. Air-dried the resulting filter cake to provide the title compound (10.2 g, 66.6% yield). 1H NMR (CDCl3, 500.0 MHz): δ 7.95 (d, 1H, J=1.5); 7.81 (dd, 1H, J=2, 8); 7.64 (d, 1H, J=7.5); 7.50 (m, 2H); 7.33-7.24 (m, 2H).
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
9.01 g
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
2.85 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three
Yield
66.6%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH:6]1[C:18]2[C:17](=[O:19])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]=2[CH:9]=[CH:8][CH:7]=1.II.[I:22](O)(=O)(=O)=O>C(O)(=O)C.O>[I:22][C:14]1[CH:13]=[CH:12][C:11]2[C:10]3[C:18](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:17](=[O:19])[C:16]=2[CH:15]=1

Inputs

Step One
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
9.01 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Name
Quantity
6 g
Type
reactant
Smiles
II
Name
Quantity
2.85 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stir 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
internal temperature probe, heating mantle
CUSTOM
Type
CUSTOM
Details
fitted with a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
warm to 50° C.
STIRRING
Type
STIRRING
Details
stir an additional 2.5 hrs
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Warm the mixture to 60° C.
STIRRING
Type
STIRRING
Details
Stir the reaction mixture for an additional 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
STIRRING
Type
STIRRING
Details
stir the reaction mixture at room temperature for about 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Collect the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
internal temperature probe, heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
a glycol-cooled condenser
CUSTOM
Type
CUSTOM
Details
fitted with a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture to 70° C.
ADDITION
Type
ADDITION
Details
add additional acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
with continued warming until a clear solution
CUSTOM
Type
CUSTOM
Details
to 50° C.
STIRRING
Type
STIRRING
Details
stir at 50° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Slowly cool the reaction mixture to 25° C.
STIRRING
Type
STIRRING
Details
stir 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Recover the precipitate
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
CUSTOM
Type
CUSTOM
Details
Air-dried the resulting
FILTRATION
Type
FILTRATION
Details
filter cake

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC=2C(C3=CC=CC=C3C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 66.6%
YIELD: CALCULATEDPERCENTYIELD 266.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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